molecular formula C22H24FN3OS B2550529 N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-15-6

N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2550529
CAS No.: 893789-15-6
M. Wt: 397.51
InChI Key: HQQGYOJYUGCHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a fluorophenyl group, a spirocycloheptane ring, and a quinazoline moiety linked by a sulfanyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-fluoroaniline with cycloheptanone to form the spirocycloheptane intermediate. This intermediate is then reacted with 2-chloroquinazoline in the presence of a base to form the quinazoline moiety. Finally, the sulfanyl acetamide group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The quinazoline moiety is known to interact with various biological targets, including kinases and receptors, which can modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(phenylsulfanyl)acetamide
  • N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-fluorophenyl)-2-(4-methoxyphenylsulfanyl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c23-17-10-4-6-12-19(17)24-20(27)15-28-21-16-9-3-5-11-18(16)25-22(26-21)13-7-1-2-8-14-22/h3-6,9-12,25H,1-2,7-8,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQGYOJYUGCHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.